
Isobutyl (3-phenylallyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl (3-phenylallyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of an isobutyl group and a 3-phenylallyl group attached to a carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (3-phenylallyl) carbonate typically involves the reaction of isobutyl alcohol with 3-phenylallyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Isobutyl alcohol+3-phenylallyl chlorideNa2CO3Isobutyl (3-phenylallyl) carbonate+NaCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl (3-phenylallyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form isobutyl alcohol and 3-phenylallyl alcohol.
Transesterification: This reaction involves the exchange of the carbonate group with another alcohol, leading to the formation of a new ester.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Isobutyl alcohol and 3-phenylallyl alcohol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Aplicaciones Científicas De Investigación
Isobutyl (3-phenylallyl) carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Pharmaceuticals: It serves as a building block in the synthesis of drug molecules.
Biochemistry: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of isobutyl (3-phenylallyl) carbonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The carbonate group is susceptible to nucleophilic attack, resulting in the cleavage of the carbonate bond and the formation of new products. This mechanism is crucial in reactions such as hydrolysis and transesterification.
Comparación Con Compuestos Similares
Isobutyl acetate: Similar in structure but contains an acetate group instead of a carbonate.
Phenyl allyl carbonate: Contains a phenyl group instead of an isobutyl group.
Isobutyl phenyl carbonate: Contains a phenyl group instead of a 3-phenylallyl group.
Uniqueness: Isobutyl (3-phenylallyl) carbonate is unique due to the presence of both isobutyl and 3-phenylallyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
884656-81-9 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-methylpropyl 3-phenylprop-2-enyl carbonate |
InChI |
InChI=1S/C14H18O3/c1-12(2)11-17-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3 |
Clave InChI |
JZNXALLDNVOIGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)OCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


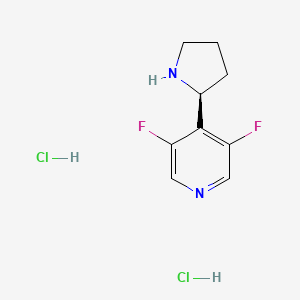

![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)

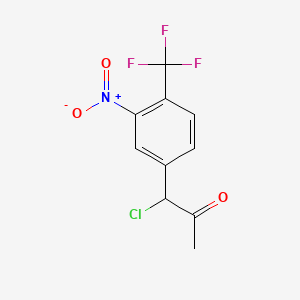
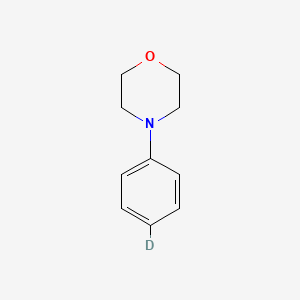
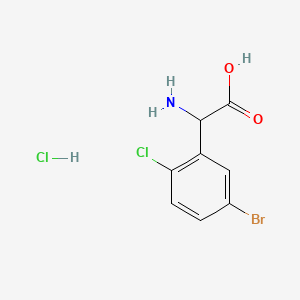

![8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14034464.png)
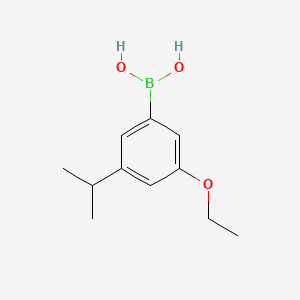
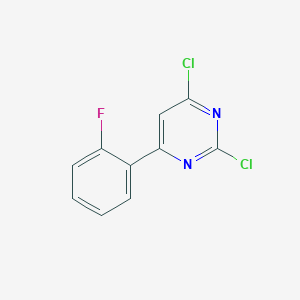
![Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)
![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)

